molecular formula C27H25N5O3 B2802367 N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-45-9

N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Numéro de catalogue: B2802367
Numéro CAS: 1031650-45-9
Poids moléculaire: 467.529
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as triazoloquinazolines . These compounds are characterized by a quinazoline core structure that bears a triazolo ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,2,4-triazoloquinazolines are often synthesized through reactions involving amidines . These reactions are typically conducted under mild and scalable electrolytic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as NMR, infrared (IR) spectroscopy, elemental analysis, and DSC . Single-crystal X-ray diffraction is also used to confirm the structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by their balance between energy and safety, with excellent detonation performance and low mechanical sensitivity .

Applications De Recherche Scientifique

Antimicrobial Activity

A study by El‐Kazak & Ibrahim (2013) focused on the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, sharing structural similarities with the chemical . These compounds were evaluated for their antimicrobial activities, indicating a promising avenue for the use of such molecules in fighting microbial infections (El‐Kazak & Ibrahim, 2013).

Biological Activity Prediction

Research by Danylchenko et al. (2016) applied computer modeling to predict the biological activity spectrum and acute toxicity of related triazoloquinazoline derivatives. The findings suggested potential applications of these compounds in treating neurological disorders and reproductive dysfunctions, due to their predicted antineurotic properties and low toxicity (Danylchenko et al., 2016).

Anticancer Activity

A study by Reddy et al. (2015) synthesized a series of triazoloquinoline derivatives to assess their structural requirements for anticancer activity. These compounds demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of triazoloquinazoline derivatives in cancer treatment (Reddy et al., 2015).

Development of Novel Pharmaceuticals

Gineinah (2001) synthesized 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazoloquinazoline structures, exhibiting good antibacterial potency. This work underscores the potential of such compounds in the development of new antibacterial agents (Gineinah, 2001).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-isopropylbenzylamine with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized with triphosgene and 3-amino-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide to yield the final product.", "Starting Materials": [ "4-isopropylbenzylamine", "4-methoxyphenylacetic acid", "triphosgene", "3-amino-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" ], "Reaction": [ "Step 1: React 4-isopropylbenzylamine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate N-(4-isopropylbenzyl)-4-methoxyphenylacetamide.", "Step 2: Cyclize the intermediate with triphosgene in the presence of a base such as pyridine to form the chloroformate intermediate N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloroformate.", "Step 3: React the chloroformate intermediate with 3-amino-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide in the presence of a base such as triethylamine to yield the final product N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

1031650-45-9

Formule moléculaire

C27H25N5O3

Poids moléculaire

467.529

Nom IUPAC

3-(4-methoxyphenyl)-5-oxo-N-[(4-propan-2-ylphenyl)methyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C27H25N5O3/c1-16(2)18-6-4-17(5-7-18)15-28-26(33)20-10-13-22-23(14-20)32-25(29-27(22)34)24(30-31-32)19-8-11-21(35-3)12-9-19/h4-14,16,31H,15H2,1-3H3,(H,28,33)

SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.